molecular formula C20H26N4OS B11010910 N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide

N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide

Cat. No.: B11010910
M. Wt: 370.5 g/mol
InChI Key: YUTMDKBTTJHQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a methylsulfanyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole ring, followed by the introduction of the methylsulfanyl group and the pyrrole ring. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new drugs.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The methylsulfanyl group may participate in redox reactions, while the pyrrole ring can interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)PROPANAMIDE is unique due to its combination of a benzimidazole ring, a methylsulfanyl group, and a pyrrole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H26N4OS

Molecular Weight

370.5 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-3-(2,5-dimethylpyrrol-1-yl)propanamide

InChI

InChI=1S/C20H26N4OS/c1-14-8-9-15(2)24(14)12-10-19(25)21-18(11-13-26-3)20-22-16-6-4-5-7-17(16)23-20/h4-9,18H,10-13H2,1-3H3,(H,21,25)(H,22,23)

InChI Key

YUTMDKBTTJHQKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CCC(=O)NC(CCSC)C2=NC3=CC=CC=C3N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.